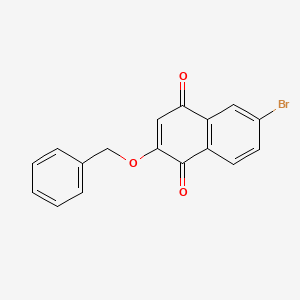
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.17844 g/mol . This compound is characterized by the presence of a pyridine ring with an oxidized nitrogen atom, making it a pyridinium derivative. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-(pyridin-2-yl)propan-2-ol using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to its non-oxidized form using reducing agents.
Substitution: The pyridinium ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized pyridinium derivatives, while reduction can revert the compound to its non-oxidized form .
Applications De Recherche Scientifique
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxidized nitrogen atom in the pyridinium ring plays a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Pyridin-2-yl)propan-1-ol
- 2-(Pyridin-2-yl)propan-2-ol
- Bis(2-oxidopyridin-1-ium-3-carboxylato)
Uniqueness
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol is unique due to its specific structural features, including the oxidized nitrogen atom in the pyridinium ring. This structural characteristic imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
55267-73-7 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-(1-oxidopyridin-1-ium-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H11NO2/c1-8(2,10)7-4-3-5-9(11)6-7/h3-6,10H,1-2H3 |
Clé InChI |
PADZTTLQMKGXDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C[N+](=CC=C1)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
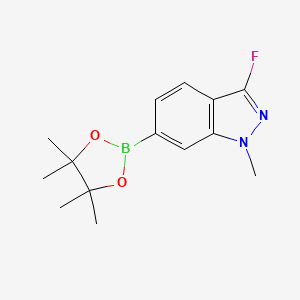
![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)
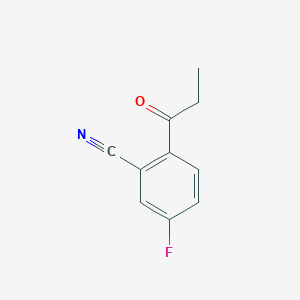
![5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13985843.png)
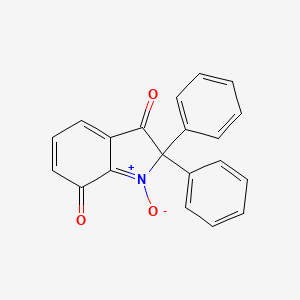
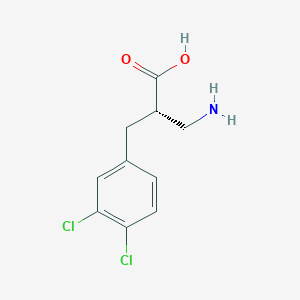
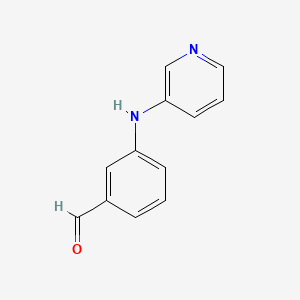
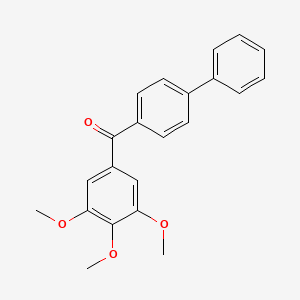

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
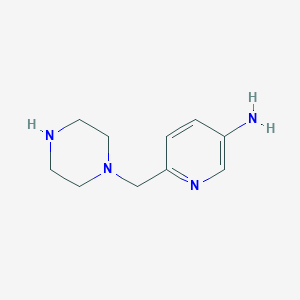
![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)
